An In-depth Technical Guide to the Physicochemical Properties of Benzoic Acid Derivatives for Drug Development
An In-depth Technical Guide to the Physicochemical Properties of Benzoic Acid Derivatives for Drug Development
Executive Summary: Navigating the Data Landscape for Novel Compounds
In the realm of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount. These characteristics are foundational to predicting a molecule's behavior, from its formulation possibilities to its pharmacokinetic profile. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core physicochemical properties of a benzoic acid derivative.
It is critical to note that the target compound of this guide, 2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic acid , is a novel entity for which there is no readily available data in the public domain. In the spirit of scientific rigor and to provide a valuable, illustrative framework, this document will instead focus on a structurally related and well-characterized compound: 2-Amino-4-methoxybenzoic acid (CAS No. 4294-95-5) . The methodologies and data presented herein for this surrogate compound will serve as a detailed blueprint for the characterization of new chemical entities, demonstrating the necessary experimental rigor and data analysis required in drug development.
Compound Identity and Structure: 2-Amino-4-methoxybenzoic acid
The unambiguous identification of a compound is the first step in its characterization. This involves a combination of chemical nomenclature, registration numbers, and structural representations.
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Chemical Name: 2-Amino-4-methoxybenzoic acid[1]
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Synonyms: 4-Methoxyanthranilic acid, m-Anisidine-6-carboxylic Acid, 2-Amino-p-anisic Acid[1][2]
The structural formula and key identifiers are summarized in the table below.
| Identifier | Value | Source |
| Molecular Formula | C₈H₉NO₃ | [1][2][3] |
| Molecular Weight | 167.16 g/mol | [1][3][4] |
| IUPAC Name | 2-amino-4-methoxybenzoic acid | [1] |
| SMILES | COC1=CC(=C(C=C1)C(=O)O)N | [1][4] |
| InChI Key | HHNWXQCVWVVVQZ-UHFFFAOYSA-N | [1] |
A typical synthesis route involves the hydrogenation of 4-Methoxy-2-nitrobenzoic acid using a palladium on carbon catalyst in methanol.[5] This process is generally high-yielding and results in a colorless solid.[6]
Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance. The following sections detail the key properties of 2-Amino-4-methoxybenzoic acid and the methodologies for their determination.
Physical State and Appearance
2-Amino-4-methoxybenzoic acid is a solid at room temperature, typically appearing as a white to light yellow or cream-colored crystalline powder.[2][3][7]
Melting Point
The melting point is a crucial indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow. The presence of impurities generally leads to a depression and broadening of the melting point.
Experimental Value: The reported melting point for 2-Amino-4-methoxybenzoic acid is in the range of 167-178 °C , with decomposition noted at 167 °C by some suppliers.[2][3]
This protocol is a standard method for determining the melting point of a solid.[8]
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Sample Preparation:
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Ensure the sample is completely dry.[9]
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Place a small amount of the compound on a clean, dry watch glass and crush it into a fine powder.
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Capillary Tube Loading:
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Take a capillary tube sealed at one end.
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Press the open end of the capillary tube into the powdered sample until a small amount of the solid is packed into the tube, to a height of about 2-3 mm.[10]
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Tap the sealed end of the capillary tube gently on a hard surface to compact the sample at the bottom.
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Measurement:
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Place the loaded capillary tube into the heating block of a melting point apparatus.
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Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
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Then, adjust the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[11]
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Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).
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Diagram: Workflow for Melting Point Determination
Caption: Workflow for determining aqueous solubility via the flask method.
Acidity Constant (pKa)
The pKa value indicates the strength of an acid or base and is crucial for predicting a compound's ionization state at different physiological pH values. This, in turn, affects its solubility, permeability, and receptor binding.
Predicted Value: While no experimental pKa is readily available in the searched literature, computational models exist. However, for drug development, an experimentally determined value is essential.
This method is based on monitoring the pH of a solution as a titrant of known concentration is added. [12]
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System Setup and Calibration:
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Titration:
-
If the compound is an acid, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH). If it is a base, titrate with a standardized strong acid (e.g., 0.1 M HCl).
-
Add the titrant in small increments and record the pH after each addition.
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-
Data Analysis:
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Plot the pH versus the volume of titrant added to generate a titration curve.
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The pKa is the pH at the half-equivalence point (where half of the compound has been neutralized). This can be determined from the midpoint of the steepest part of the curve or by analyzing the first derivative of the titration curve.
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Partition Coefficient (LogP)
The partition coefficient (P) is a measure of a compound's lipophilicity and is defined as the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. LogP is a key predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Computed Value: The computed XLogP3 value for 2-Amino-4-methoxybenzoic acid is 2.1 . [1]
This is the traditional and most reliable method for determining LogP.
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Preparation:
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Prepare a solution of the compound in either n-octanol or water.
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Saturate the n-octanol with water and the water with n-octanol before use.
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Partitioning:
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Mix the solution of the compound with the other solvent in a separatory funnel.
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Shake the funnel for a sufficient time to allow for equilibrium to be reached.
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Phase Separation and Analysis:
-
Allow the two phases to separate completely.
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Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method.
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-
Calculation:
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Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water.
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LogP is the base-10 logarithm of P.
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Spectroscopic Data
Spectroscopic data provides a "fingerprint" of the molecule, confirming its structure and identity.
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Mass Spectrometry (MS): In GC-MS analysis, characteristic fragments and the molecular ion peak are observed. For 2-Amino-4-methoxybenzoic acid, the molecular ion peak would be at m/z = 167. [1][15]Common fragments are also reported at m/z values of 149, 122, and 95. [1]* Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for the functional groups present:
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A broad O-H stretch from the carboxylic acid.
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N-H stretching from the amino group.
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A C=O stretch from the carboxylic acid.
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C-O stretching from the methoxy group and carboxylic acid.
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Aromatic C-H and C=C stretching.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the amino protons, the carboxylic acid proton, and the methoxy protons. A reported ¹H NMR in DMSO-d6 shows a singlet for the methoxy group at 3.70 ppm and signals for the aromatic protons at 6.09, 6.23, and 7.59 ppm. [6] * ¹³C NMR: The carbon NMR would show eight distinct signals corresponding to the eight carbon atoms in the molecule.
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Safety and Handling
According to the Globally Harmonized System (GHS), 2-Amino-4-methoxybenzoic acid is associated with the following hazards:
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H302: Harmful if swallowed. [1][4]* H315: Causes skin irritation. [1]* H319: Causes serious eye irritation. [1]* H335: May cause respiratory irritation. [1]Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound. [7]
References
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Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
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U.S. Pharmacopeia. (n.d.). General Chapters: <791> pH. Retrieved from [Link]
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Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]
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Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Retrieved from [Link]
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FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
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U.S. Pharmacopeia. (n.d.). <791> pH. Retrieved from [Link]
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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Phytosafe. (n.d.). OECD 105. Retrieved from [Link]
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Amrita Vishwa Vidyapeetham. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]
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U.S. Pharmacopeia. (n.d.). <791> pH. Retrieved from [Link]
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Phytosafe. (n.d.). Water solubility. Retrieved from [Link]
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